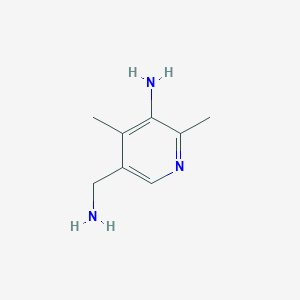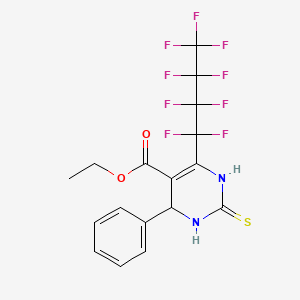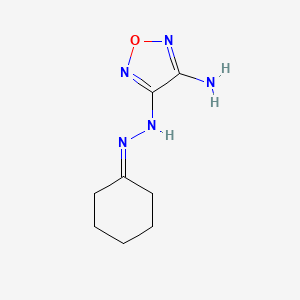
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a cyclohexylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylideneamine with a suitable oxadiazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, typically using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole-3,4-diamine: Lacks the cyclohexylideneamino group but shares the oxadiazole core.
Cyclohexylideneamine: Contains the cyclohexylideneamino group but lacks the oxadiazole ring.
Uniqueness
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine is unique due to its combination of the oxadiazole ring and the cyclohexylideneamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research fields.
Properties
CAS No. |
339369-99-2 |
|---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-N-(cyclohexylideneamino)-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C8H13N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H2,(H2,9,12)(H,11,13) |
InChI Key |
VFYWLVNRQKDHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NON=C2N)CC1 |
solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


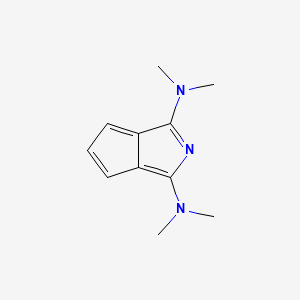
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)

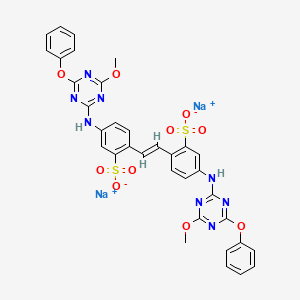
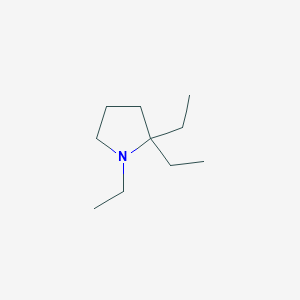
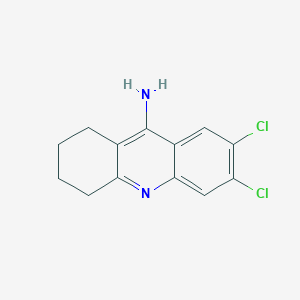

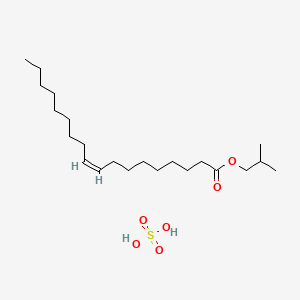
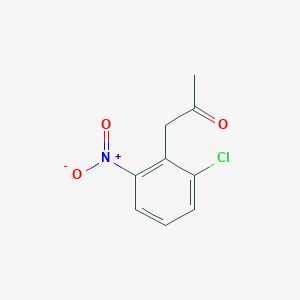
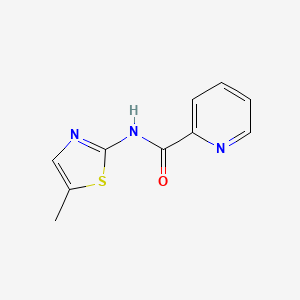
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)

